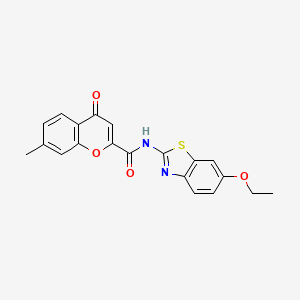![molecular formula C19H19N3OS B11385997 4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B11385997.png)
4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives, thiophene derivatives, and pyrrolidinone derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions can be used to introduce the prop-2-en-1-yl group onto the benzodiazole ring.
Cyclization reactions: These reactions help in forming the pyrrolidinone ring.
Coupling reactions: These reactions are used to attach the thiophene ring to the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[1-(Prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(Thiophen-2-ylmethyl)pyrrolidin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Alkylhalogenide, Nucleophile, Elektrophile, Lösungsmittel wie Dimethylsulfoxid oder Acetonitril.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
4-[1-(Prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(Thiophen-2-ylmethyl)pyrrolidin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 4-[1-(Prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(Thiophen-2-ylmethyl)pyrrolidin-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Benzimidazolring ist dafür bekannt, mit Enzymen und Rezeptoren zu interagieren und deren Aktivität möglicherweise zu hemmen . Der Thiophen- und der Pyrrolidinonring können ebenfalls zur biologischen Aktivität der Verbindung beitragen, indem sie ihre Bindungsaffinität und Spezifität erhöhen .
Wirkmechanismus
The mechanism of action of 4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity. The pyrrolidinone ring may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Prop-2-en-1-yl)-1H-benzimidazol: Fehlt die Thiophen-2-ylmethyl- und die Pyrrolidinon-Gruppe.
Thiophen-2-ylmethyl-benzimidazol: Fehlt die Prop-2-en-1-yl- und die Pyrrolidinon-Gruppe.
Pyrrolidinon-benzimidazol: Fehlt die Prop-2-en-1-yl- und die Thiophen-2-ylmethyl-Gruppe.
Einzigartigkeit
4-[1-(Prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(Thiophen-2-ylmethyl)pyrrolidin-2-on ist einzigartig aufgrund der Kombination seiner drei unterschiedlichen Ringe, die im Vergleich zu ähnlichen Verbindungen eine verbesserte biologische Aktivität und Spezifität verleihen können .
Eigenschaften
Molekularformel |
C19H19N3OS |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
4-(1-prop-2-enylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H19N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h2-8,10,14H,1,9,11-13H2 |
InChI-Schlüssel |
BKFXJHVILUVHHY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Ethoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11385918.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11385931.png)

![1-(3-methylphenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385961.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11385963.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11385976.png)
![N-[4-(dimethylamino)benzyl]-6-ethyl-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11385982.png)
![2-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11385989.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}acetamide](/img/structure/B11385996.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11386001.png)
![6-ethyl-10-methyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11386011.png)
![N-(3-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386014.png)
![3-(4-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11386022.png)

